molecular formula C6H12N2O2 B165785 Adipamide CAS No. 628-94-4

Adipamide

Cat. No.: B165785
CAS No.: 628-94-4
M. Wt: 144.17 g/mol
InChI Key: GVNWZKBFMFUVNX-UHFFFAOYSA-N
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Description

Adipamide (C₆H₁₂N₂O₂), also known as hexanediamide or adipic diamide, is a linear aliphatic diamide with a molecular weight of 144.17 g/mol . It serves as a critical monomer in synthesizing polyhexamethylene this compound (PA66), a high-performance polymer widely used in textiles, automotive components, and packaging materials . This compound’s structure features two terminal amide groups linked by a four-carbon aliphatic chain, enabling hydrogen bonding and crystallinity in polymers . Its synthesis typically involves reactions between dimethyl adipate (DMA) and diamines like ethylenediamine, as noted in polyamide copolymer studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adipamide is typically synthesized by treating dimethyl adipate with concentrated ammonia. This reaction produces this compound and methanol as a byproduct. The process involves heating the reactants to facilitate the reaction .

Industrial Production Methods: In industrial settings, this compound is produced through a polycondensation reaction involving adipic acid and hexamethylenediamine. The reaction is carried out in water, where the resulting ammonium/carboxylate salt is isolated and then heated to induce polycondensation. This process can be conducted in batches or continuously, with water removal driving the reaction towards polymerization .

Chemical Reactions Analysis

Types of Reactions: Adipamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Material Science Applications

1.1. Polyamide Copolymers

Recent studies have highlighted the synthesis of copolymers using adipamide derivatives, such as bis(2-aminoethyl) this compound (BAEA). These copolymers exhibit unique crystallization behaviors that enhance their mechanical properties, making them suitable for hot melt adhesive applications. The incorporation of BAEA into PA6 alters the crystalline structure from a stable α-form to an unstable γ-form, which can improve the material's performance under specific conditions .

Table 1: Crystallization Behavior of PA6 Copolymers with BAEA

Composition (%)Crystalline FormMelting Temperature (°C)
0α259.1
5α255.5
10α & γ197.6
15γ196.7

The table above summarizes the effect of varying BAEA content on the crystallization behavior and melting temperatures of PA6 copolymers, demonstrating how specific compositions can tailor material properties for desired applications.

1.2. Gas Barrier Properties

Poly(m-xylylene this compound) (MXD6) is noted for its excellent gas barrier properties and mechanical strength, making it a prime candidate for packaging materials that require durability and protection against environmental factors. However, MXD6 has a low degradation rate in natural environments, prompting research into enhancing its biodegradability without compromising performance .

Biomedical Applications

2.1. Biodegradable Materials for Bone Repair

This compound-based materials are being explored for their potential in biomedical applications, particularly in bone repair and tissue engineering. Biodegradable polymers derived from this compound can be used to create scaffolds that support cell growth while gradually degrading in the body, thus eliminating the need for surgical removal after healing . The mechanical properties and degradation profiles of these materials are critical for their effectiveness in clinical settings.

Case Study: Biodegradable Stents

Research has indicated that biodegradable stent materials incorporating this compound derivatives can reduce inflammatory responses compared to traditional materials. Studies demonstrated that these stents could promote better tissue integration and healing, highlighting the potential for this compound-based polymers in vascular applications .

Environmental Sustainability

3.1. Biodegradable Packaging

The development of biodegradable packaging materials using this compound derivatives is an emerging field aimed at reducing plastic waste. Research indicates that co-extrusion techniques can be employed to create nanocomposite films that maintain strength while being more environmentally friendly . This aligns with global efforts to develop sustainable materials that minimize environmental impact.

Mechanism of Action

Adipamide exerts its effects primarily through its ability to form strong hydrogen bonds, which contribute to the stability and durability of the polymers it forms. The molecular targets include the amide groups in the polymer chains, which interact with each other to create a robust, interconnected network. This network is responsible for the high tensile strength and thermal stability of materials like nylon 66 .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Adipamide vs. Adipic Acid

While this compound is the diamide derivative of adipic acid (HOOC-(CH₂)₄-COOH), their roles in polymer chemistry differ significantly:

Property This compound Adipic Acid
Functional Groups Two amide (-CONH₂) groups Two carboxylic acid (-COOH) groups
Role in PA66 Synthesis Monomer (direct polycondensation) Reactant with hexamethylene diamine
Thermal Stability Higher due to hydrogen bonding Lower; prone to decarboxylation
Solubility Low in organic solvents High in polar solvents (e.g., water)

Adipic acid is a precursor for PA66 but requires additional steps (e.g., salt formation with diamines) for polymerization, whereas this compound can directly form polyamide chains .

This compound vs. Other Aliphatic Diamides

This compound is structurally analogous to sebacamide (C₁₀H₂₀N₂O₂) and terephthalamide (C₈H₈N₂O₂), differing in chain length and rigidity. Key differences include:

Crystallinity and Polymer Performance

  • This compound (C6): Forms semi-crystalline PA66 with high tensile strength (up to 8.0 cN/dtex) and moderate crystallinity (~30–40%) .
  • Sebacamide (C10): Longer chains reduce crystallinity but enhance flexibility in copolymers like PA610 .
  • Terephthalamide (aromatic): Introduces rigidity, improving thermal stability (e.g., PA6T) but reducing processability .

Thermal Properties

  • PA66 (this compound-based): Melting point ~265°C, suitable for high-temperature applications .
  • PA610 (Sebacamide-based): Lower melting point (~215°C) due to reduced hydrogen bonding .
  • MXD6 (m-xylylene this compound): Superior gas barrier properties but lower crystallinity than PA66 .

This compound in Copolymers vs. Homopolymers

Incorporating this compound derivatives into copolymers alters material properties:

Copolymer System Effect of this compound Derivative Reference
PA6/BAEA/AA Reduced crystallinity (from 40% to 25%) but enhanced mechanical strength for hot-melt adhesives
PA6/66 (Hexamethylene this compound Salt) Tensile strength peaks at 8.0 cN/dtex with 6% salt; crystallinity decreases linearly with salt content
MXD6-PA66 Lower glass transition temperature (Tg) and melting point compared to pure MXD6

Reactivity and Degradation Pathways

This compound exhibits distinct behavior during depolymerization and chemical reactions:

  • Depolymerization of Nylon 66: Yields this compound (63%) and N,N’-hexamethylene bis(acetamide) (93%) under transamidation with acetamide. This compound’s low solubility facilitates separation via crystallization .
  • Comparison with Adipimide: this compound converts to adipimide (33% yield) in NH₃·H₂O, contrasting with glutarimide’s higher yield (68%), highlighting kinetic differences in imide formation .

Biological Activity

Adipamide, a compound with the chemical formula C6_6H12_{12}N2_2O2_2, is primarily known for its industrial applications, particularly in the production of nylon. However, recent research has begun to explore its biological activities, revealing potential applications in biocompatible materials and drug delivery systems. This article synthesizes findings from various studies on the biological activity of this compound, focusing on its cellular effects, anti-inflammatory properties, and potential therapeutic applications.

This compound is synthesized from adipic acid and ammonia. Its structure features two amide groups that contribute to its properties as a monomer in polyamide synthesis. The compound is a white solid at room temperature and exhibits good thermal stability, making it suitable for various applications in materials science.

1. Cytotoxicity and Cell Viability

Recent studies have assessed the cytotoxic effects of this compound on various cell lines. A notable study indicated that this compound did not exhibit significant cytotoxicity at concentrations up to 20 μM, with an IC50_{50} greater than 506.5 μM for most tested compounds . This suggests a favorable profile for biocompatibility, especially when considering potential medical applications.

2. Anti-Inflammatory Potential

This compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could attenuate lipopolysaccharide (LPS)-induced NF-κB activation, a key pathway in inflammation . The findings suggest that this compound may modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of NF-κB : By interfering with the NF-κB signaling pathway, this compound may reduce the expression of pro-inflammatory cytokines.
  • Cellular Interaction : The compound's structure allows it to interact with cellular membranes and proteins, influencing cellular signaling pathways involved in inflammation and cell survival.

Table 1: Summary of Biological Activities of this compound

Activity TypeFindingsReference
CytotoxicityNo significant cytotoxic effects up to 20 μM
Anti-inflammatoryAttenuated LPS-induced NF-κB activation
BiocompatibilityFavorable profile for use in biocompatible materials
AntimicrobialInhibitory action against bacteria like E. coli

Case Study: Antimicrobial Properties

A study on copolymer resins derived from o-cresol, this compound, and formaldehyde demonstrated potent antimicrobial activity against various bacterial strains such as Escherichia coli, Klebsiella, Staphylococcus aureus, and fungi including Pseudomonas aeruginosa. . This indicates that this compound derivatives may serve as effective agents in controlling microbial infections.

Applications in Medical and Industrial Fields

This compound's properties position it as a candidate for several applications:

  • Biocompatible Materials : Its non-toxic profile makes it suitable for developing medical devices and implants.
  • Drug Delivery Systems : The ability to modify its structure allows for the design of drug carriers that can improve the bioavailability of therapeutics.
  • Textile Industry : While primarily used in nylon production, ongoing research into its biological activity could lead to innovative uses in sustainable textiles.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing adipamide and characterizing its molecular structure?

this compound is synthesized by reacting dimethyl adipate with concentrated ammonia, yielding a white crystalline solid . For structural characterization, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of amide groups and methylene chains. Infrared (IR) spectroscopy can validate N-H stretching (~3300 cm⁻¹) and C=O stretching (~1640 cm⁻¹). X-ray diffraction (XRD) is recommended for crystallographic analysis, particularly to distinguish polymorphs (e.g., triclinic vs. monoclinic structures) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

this compound is classified as a skin and eye irritant. Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of dust. Spills should be neutralized with water and disposed of as hazardous waste. Safety data sheets (SDS) from suppliers like TCI Europe provide detailed handling guidelines .

Q. Which analytical techniques are most effective for quantifying this compound purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) is optimal for purity assessment. Thermogravimetric analysis (TGA) can evaluate thermal stability by monitoring mass loss during heating (e.g., 25–300°C at 10°C/min). Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions, critical for reproducibility in polymer synthesis .

Advanced Research Questions

Q. How can this compound derivatives be utilized to modify the thermal and mechanical properties of copolyamides?

Bis(2-aminoethyl) this compound (BAEA) or N1,N6-bis(4-aminobutyl) this compound (BABA) can be copolymerized with nylon precursors (e.g., PA6) via melt polymerization. To assess thermal properties, use DSC to measure glass transition (Tg) and melting temperatures (Tm). Tensile testing (ASTM D638) quantifies mechanical changes. For crystallization kinetics, employ time-resolved XRD or polarized optical microscopy .

Q. What methodologies are recommended for resolving crystal structure discrepancies in this compound polymorphs?

Laboratory X-ray powder diffraction (XRPD) paired with Rietveld refinement can solve ambiguous structures. Advanced approaches like differential evolution (DE) algorithms optimize structural models by minimizing differences between simulated and experimental diffraction patterns. Synchrotron XRD enhances resolution for low-symmetry polymorphs (e.g., triclinic systems) .

Q. How can researchers address contradictions in reported solubility data for this compound?

Discrepancies often arise from variations in solvent purity or temperature. Standardize measurements using the shake-flask method at controlled temperatures (e.g., 25°C ± 0.1°C). Validate results with multiple techniques: gravimetric analysis (post-evaporation) and UV-Vis spectroscopy for dissolved concentrations. Cross-reference databases like NIST Chemistry WebBook for consensus values .

Q. What experimental design principles ensure reproducibility in studies of this compound’s hydrolysis kinetics?

Use high-temperature water reactors with precise temperature control (±1°C) and inert materials (e.g., Hastelloy) to avoid catalytic interference. Sample aliquots at timed intervals and analyze via HPLC to track adipic acid formation. Apply pseudo-first-order kinetic models, and validate with Arrhenius plots to determine activation energy .

Q. How should researchers validate the environmental toxicity of this compound degradation products?

Conduct aerobic biodegradation assays (OECD 301B) to identify intermediates like adipic acid and ammonia. Use gas chromatography-mass spectrometry (GC-MS) for volatile byproducts (e.g., CO, NOx). Ecotoxicity can be assessed via Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .

Q. Methodological Resources

  • Structural Data : NIST Chemistry WebBook (this compound: CAS 628-94-4) provides validated crystallographic and thermodynamic data .
  • Polymer Synthesis : Protocols for BAEA copolymerization are detailed in Chemical Communications (2002) .
  • Safety Guidelines : TCI Europe’s SDS outlines hazard mitigation strategies .

Properties

IUPAC Name

hexanediamide
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InChI

InChI=1S/C6H12N2O2/c7-5(9)3-1-2-4-6(8)10/h1-4H2,(H2,7,9)(H2,8,10)
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InChI Key

GVNWZKBFMFUVNX-UHFFFAOYSA-N
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Canonical SMILES

C(CCC(=O)N)CC(=O)N
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Molecular Formula

C6H12N2O2
Record name ADIPAMIDE
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DSSTOX Substance ID

DTXSID4020032
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Molecular Weight

144.17 g/mol
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Physical Description

Adipamide is a colorless powder. (NTP, 1992), Colorless solid; [CAMEO] mp = 228 deg C and practically insoluble in cold water; [Ullmann] White solid; [Alfa Aesar MSDS]
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Solubility

Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER, ETHER; VERY SOL IN ALC
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Mechanism of Action

POLYMETHYLENE CHAINS TERMINALLY SUBSTITUTED WITH VARIOUS COMBINATIONS OF CARBOXYLATE, AMINO, AMIDE, OR SULFOXIDE GROUPS WERE TESTED FOR INDUCING ERYTHROID DIFFERENTIATION IN MURINE ERYTHROLEUKEMIA CELLS. ALL POTENT INDUCING AGENTS POSSESSED BOTH A HYDROPHILIC & HYDROPHOBIC PORTION OF THE MOLECULE, AS WELL AS A PLANER PORTION. THE POLYMETHYLENE CHAIN JOINING FUNCTIONAL GROUPS MUST BE FLEXIBLE & MUST BE 5-6 CARBON ATOMS IN LENGTH TO ACHIEVE MAXIMAL ACTIVITY., VARIOUS N-SUBSTITUTED POLYMETHYLENE DIAMIDES WERE TESTED FOR THEIR POTENCY TO INDUCE ERYTHROID DIFFERENTIATION IN MURINE ERYTHROLEUKEMIA CELLS. POLYMETHYLENE DIAMIDES HAD NO EFFECT ON THE INDUCTION OF HEMOGLOBIN SYNTHESIS. THE N-ALKYLATED AMIDE GROUP APPEARS TO BE REQUIRED FOR INDUCTION OF DIFFERENTIATION IN MURINE ERYTHROLEUKEMIA CELLS.
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Color/Form

PLATES

CAS No.

628-94-4
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Melting Point

428 °F (NTP, 1992), 220 °C
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Synthesis routes and methods

Procedure details

A series of films were prepared using these above four bisamides at an equivalent molar replacement, that is, normalizing to the molecular weights of 396.5, 432.6 and 376.5 for the phthalamide, sebacamide and adipamide replacements of 390.5 m.w. hexamethoxymethyl-melamine. Removal of 1.5 g melamine from a nominal ten g solids formulation therefore resulted in replacement by 1.52 g iso- or terephthalamide, 1.66 g sebacamide and 1.43 g adipamide. Removal of drawn films after curing for 20 minutes at 300° F. as described above allowed the following dynamic mechanical analysis of crosslinking as described in Journal of Coatings Technology, 46, no. 808, 29-42 (1992) by L. W. Hill in the article `Structure/Property Relationships of Thermoset Coatings.
[Compound]
Name
bisamides
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
396.5
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Reaction Step Five
[Compound]
Name
hexamethoxymethyl-melamine
Quantity
0 (± 1) mol
Type
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Reaction Step Six

Retrosynthesis Analysis

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Feasible Synthetic Routes

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